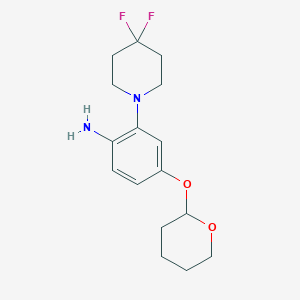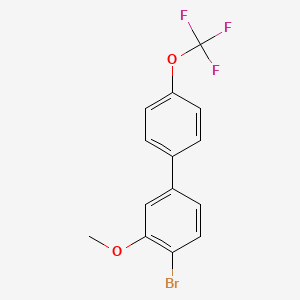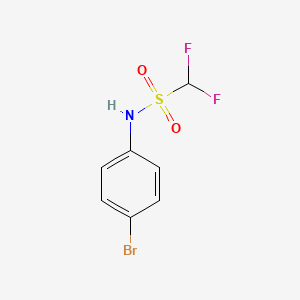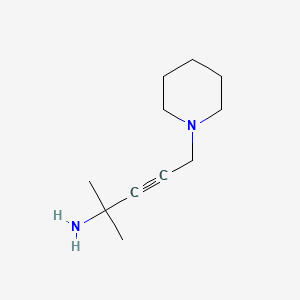![molecular formula C14H18O7 B14769946 (1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it a polyol. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the spiro-oxane ring. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Spiro-oxane Ring Formation: This step involves the reaction of the benzofuran core with epoxides under acidic or basic conditions to form the spiro-oxane structure.
Hydroxyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds (aldehydes, ketones).
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers.
Scientific Research Applications
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1S,3S,4aS,9aR)-6-[(dimethylamino)-1-oxoethyl]amino]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-cyclohexylacetamide .
- **(1S,3R,4aS,9aR)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]-N-(3-pyridinylmethyl)acetamide .
Uniqueness
The unique spiro structure and multiple hydroxyl groups of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol distinguish it from other similar compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18O7 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(3S)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10?,11?,12?,13?,14-/m0/s1 |
InChI Key |
BZZLHHPVJDOINX-JVUSGKFHSA-N |
Isomeric SMILES |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


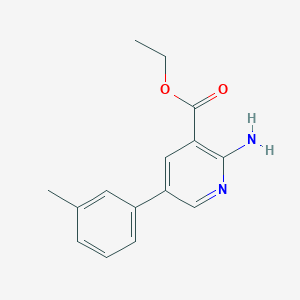
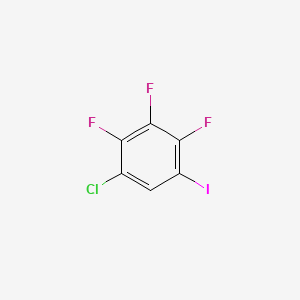
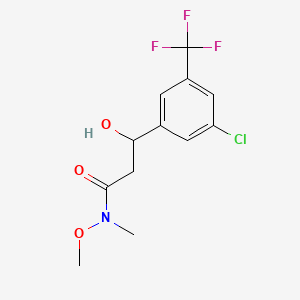
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
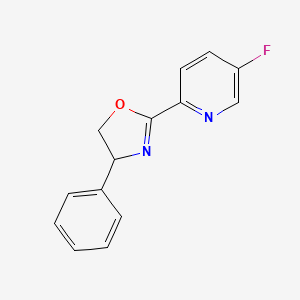
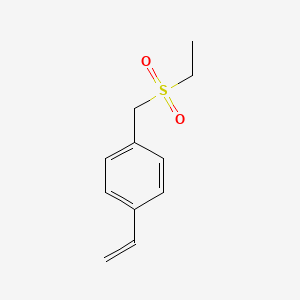


![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
